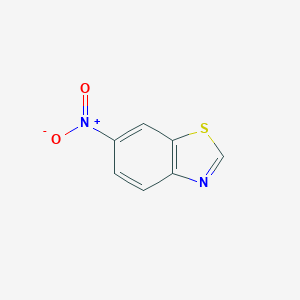

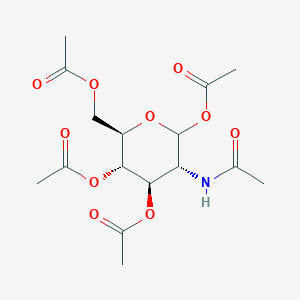

1,3,4,6-四-O-乙酰-α-D-半乳呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives involves multiple steps, including acetylation, anomerization, and condensation reactions. These processes are carefully controlled to achieve the desired configuration and yield of the product. For instance, the preparation of alpha and beta anomers based on anomerization and kinetic acetylation has been demonstrated, highlighting the significance of the starting material's configuration on the final product's structure (Liu et al., 2005).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose derivatives. The crystal structure of related compounds has been solved, revealing the conformation of the pyranose rings and the spatial arrangement of acetyl groups, which are crucial for understanding the molecule's reactivity and interaction with other molecules (Srikrishnan & An, 1988).

科学研究应用

制备和异构化研究

Liu 等人(2005 年)的一项研究重点关注 1,2,3,6-四-O-乙酰-4-氯-4-脱氧-D-半乳呋喃糖的 α 和 β 异构体的制备。这项研究强调了 4-氯-4-脱氧-d-半乳糖的有趣异构化现象,其中溶液中 α 和 β 异构体的摩尔比达到动态平衡。4-氯-4-脱氧-d-半乳呋喃糖的乙酰化是动力学控制的,此过程的结果取决于起始半乳糖的构型。还讨论了氯和 O-乙酰基团对半乳呋喃糖环构象的影响,提供了对碳水化合物化学立体化学方面的见解 (Liu、Zhang、Liu 和 Song,2005)。

复杂碳水化合物的合成

Doboszewski 和 Zamojski(1984 年)报道了通过涉及 1,3,4,6-四-O-乙酰-α-D-半乳呋喃糖的缩合反应合成了 2-O-α-D-半乳呋喃糖基-D-半乳呋喃糖。此过程说明了该化合物在构建复杂的碳水化合物结构中的用途,这对于理解分子水平的生物识别和相互作用机制至关重要 (Doboszewski 和 Zamojski,1984)。

晶体结构分析

Mikeska 等人(2003 年)确定了 O-乙酰化 2-酰氨基-2-脱氧-D-半乳糖衍生物(包括 1,3,4,6-四-O-乙酰-2-脱氧-α-D-半乳呋喃糖苷)的晶体结构。该研究提供了有关酰化碳水化合物结构方面及其对分子设计和相互作用研究的影响的宝贵信息 (Mikeska、Nieger、Mansikkamäki、Daniels 和 Kolter,2003)。

糖基供体的合成

Ohlsson 和 Magnusson(2000 年)描述了 1,2,3,4,6-五-O-乙酰-β-D-半乳呋喃糖转化为各种异头活化的半乳二糖苷。这项工作强调了 1,3,4,6-四-O-乙酰-α-D-半乳呋喃糖及其衍生物在合成含半乳糖的寡糖中的重要性,这对于研究生物系统中基于碳水化合物的相互作用至关重要 (Ohlsson 和 Magnusson,2000)。

安全和危害

未来方向

The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416225 |

Source

|

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose | |

CAS RN |

56822-34-5 |

Source

|

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)